molecular formula C10H11F3O B3002227 (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 2248184-84-9

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol

Katalognummer B3002227
CAS-Nummer: 2248184-84-9
Molekulargewicht: 204.192
InChI-Schlüssel: QSKPXXWQTKJGRI-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol, also known as TFMP, is an organic compound that belongs to the family of alcohols. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Wirkmechanismus

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol acts as a competitive inhibitor of 11β-HSD1, binding to the active site of the enzyme and preventing the conversion of inactive cortisone to active cortisol. This leads to a decrease in the concentration of cortisol in the body, which has been shown to improve glucose metabolism and reduce body weight in animal models.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including a decrease in plasma glucose and insulin levels, an increase in insulin sensitivity, and a reduction in body weight and adiposity. These effects are attributed to the inhibition of 11β-HSD1 and the subsequent decrease in cortisol concentration.

Vorteile Und Einschränkungen Für Laborexperimente

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol is a potent and selective inhibitor of 11β-HSD1, making it a valuable tool for studying the role of this enzyme in metabolic disorders. However, its low solubility in water and limited stability in biological fluids may limit its use in in vivo experiments. Additionally, the potential off-target effects of this compound on other enzymes and receptors should be carefully evaluated.

Zukünftige Richtungen

The potential therapeutic applications of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol in metabolic disorders have generated significant interest in the scientific community. Future studies should focus on the optimization of this compound's pharmacokinetic and pharmacodynamic properties, as well as the evaluation of its safety and efficacy in human clinical trials. Additionally, the role of 11β-HSD1 inhibition in other diseases, such as cancer and inflammation, should be further explored.
Conclusion
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its potent inhibition of 11β-HSD1 and subsequent effects on glucose metabolism and body weight make it a valuable tool for studying metabolic disorders. However, its limitations in solubility and stability should be taken into consideration when designing experiments. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its safety and efficacy in human clinical trials.

Synthesemethoden

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol can be synthesized via several methods, including the reaction between 2-(trifluoromethyl)benzaldehyde and (R)-1,2-propanediol in the presence of a catalyst, such as titanium(IV) isopropoxide or boron trifluoride etherate. Another method involves the reduction of 2-(trifluoromethyl)acetophenone using sodium borohydride and (R)-1,2-propanediol as a solvent. Both methods have been reported to yield high purity and yield of this compound.

Wissenschaftliche Forschungsanwendungen

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol has been extensively studied for its potential applications in drug discovery and development. It is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the metabolism of cortisol, a hormone that regulates the body's response to stress. Inhibition of 11β-HSD1 has been proposed as a therapeutic strategy for the treatment of metabolic disorders, such as type 2 diabetes and obesity.

Eigenschaften

IUPAC Name

(2R)-2-[2-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKPXXWQTKJGRI-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.